Cas no 1093100-40-3 (Raf inhibitor 1)

Raf inhibitor 1 structure
Nome del prodotto:Raf inhibitor 1
Raf inhibitor 1 Proprietà chimiche e fisiche
Nomi e identificatori
-
- N1-(4-chlorophenyl)-6-methyl-N5-[3-(9H-purin-6-yl)-2-pyridinyl]-1,5-Isoquinolinediamine
- B-Raf inhibitor 1
- 1,5-Isoquinolinediamine, N1-(4-chlorophenyl)-6-methyl-N5-[3-(9H-purin-6-yl)-2-pyridinyl]-
- 1-N-(4-chlorophenyl)-6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]isoquinoline-1,5-diamine
- N5-(3-(9H-purin-6-yl)pyridin-2-yl)-N1-(4-chlorophenyl)-6-methylisoquinoline-1,5-diamine
- N~1~-(4-Chlorophenyl)-6-Methyl-N~5~-[3-(7h-Purin-6-Yl)pyridin-2-Yl]isoquinoline-1,5-Diamine
- B-Rafinhibitor1
- 3idp
- B-raf
- B-Raf inhibitor1
- BDBM35327
- pyr
- L1E
- pyrid
- Raf inhibitor 1
- pyridylpurine aminoisoquinoline, 1
- N1-(4-chlorophenyl)-6-methyl-N5-[3-(9H-purin-6-yl)pyridin-2-yl]isoquinoline-1,5-diamine
- MDK0403
- AKOS032960273
- N1-(4-chlorophenyl)-6-methyl-N5-[3-(7H-purin-6-yl)pyridin-2-yl]isoquinoline-1,5-diamine
- HY-14177
- B-Raf inhibitor 1?
- AS-56843
- J-690027
- BCP09276
- AC-30299
- SCHEMBL15215289
- AKOS026674009
- NCGC00378697-03
- N5-(3-(7H-purin-6-yl)pyridin-2-yl)-N1-(4-chlorophenyl)-6-methylisoquinoline-1,5-diamine
- BDBM50165861
- ABM-0403
- Q27462208
- SCHEMBL18155155
- 1093100-40-3
- CHEMBL1197798
- EX-A485
-
- MDL: MFCD22571725
- Inchi: 1S/C26H19ClN8/c1-15-4-9-19-18(10-12-29-24(19)34-17-7-5-16(27)6-8-17)21(15)35-25-20(3-2-11-28-25)22-23-26(32-13-30-22)33-14-31-23/h2-14H,1H3,(H,28,35)(H,29,34)(H,30,31,32,33)
- Chiave InChI: KKVYYGGCHJGEFJ-UHFFFAOYSA-N
- Sorrisi: ClC1C([H])=C([H])C(=C([H])C=1[H])N([H])C1C2C([H])=C([H])C(C([H])([H])[H])=C(C=2C([H])=C([H])N=1)N([H])C1=C(C([H])=C([H])C([H])=N1)C1=C2C(=NC([H])=N1)N=C([H])N2[H]
Proprietà calcolate
- Massa esatta: 478.1421203g/mol
- Massa monoisotopica: 478.1421203g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 35
- Conta legami ruotabili: 5
- Complessità: 690
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.6
- Superficie polare topologica: 104
Proprietà sperimentali
- Densità: 1.461±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 735.4±60.0°C at 760 mmHg
- Solubilità: Insuluble (2.1E-5 g/L) (25 ºC),
Raf inhibitor 1 Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Raf inhibitor 1 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B36830-5mg |
Raf inhibitor 1 |
1093100-40-3 | 98% | 5mg |
¥998.0 | 2022-10-09 | |
Ambeed | A117880-250mg |
N5-(3-(7H-purin-6-yl)pyridin-2-yl)-N1-(4-chlorophenyl)-6-methylisoquinoline-1,5-diamine |
1093100-40-3 | 98+% | 250mg |
$5.0 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2074-100 mg |
B-Raf inhibitor 1 |
1093100-40-3 | 100.00% | 100MG |
¥10650.00 | 2022-04-26 | |
DC Chemicals | DC8921-100 mg |
B-Raf inhibitor 1 |
1093100-40-3 | >98% | 100mg |
$600.0 | 2022-03-01 | |
DC Chemicals | DC8921-1 g |
B-Raf inhibitor 1 |
1093100-40-3 | >98% | 1g |
$2200.0 | 2022-03-01 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2074-50 mg |
B-Raf inhibitor 1 |
1093100-40-3 | 100.00% | 50mg |
¥6150.00 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B36830-100mg |
Raf inhibitor 1 |
1093100-40-3 | 98% | 100mg |
¥11798.0 | 2022-10-09 | |
ChemScence | CS-2182-10mg |
Raf inhibitor 1 |
1093100-40-3 | 98.05% | 10mg |
$180.0 | 2022-04-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7440-5mg |
B-Raf inhibitor 1 |
1093100-40-3 | 98% | 5mg |
¥1058.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7440-100mg |
B-Raf inhibitor 1 |
1093100-40-3 | 98% | 100mg |
¥12765.00 | 2023-09-09 |
Raf inhibitor 1 Letteratura correlata
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
1093100-40-3 (Raf inhibitor 1) Prodotti correlati
- 1021022-91-2(N-(4-{2-[(4-ethoxyphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)thiophene-2-carboxamide)
- 470-49-5(2,2-dimethyl-4-oxopentanoic acid)
- 2137957-97-0(1-(5-fluoro-4-formylpyridin-3-yl)-1H-pyrazole-4-carboxylic acid)
- 851800-55-0(2-{(4-bromophenyl)methylsulfanyl}-1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2138024-21-0(2-{1-(tert-butoxy)carbonyl-6-methoxy-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}acetic acid)
- 1490925-85-3(2-{1-(tert-butoxy)methylcyclopropyl}ethan-1-amine)
- 1799788-29-6(Benzene-1,3-dicarbonyloxysuccinimide)
- 1707364-79-1(1-butyl-3-methylcyclobutane-1-carbaldehyde)
- 1443305-24-5(1-(2-ethoxy-3,5-difluorophenyl)ethanol)
- 889942-89-6(1-(2-Chloropyridin-4-YL)prop-2-EN-1-OL)
Fornitori consigliati
atkchemica
(CAS:1093100-40-3)Raf inhibitor 1

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta